1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N'-diphenyl-
Overview
Description
1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N’-diphenyl- is a chiral diamine compound with significant importance in synthetic chemistry. It is known for its applications in the development of chiral catalysts and pharmaceuticals. The compound’s structure consists of two methoxyphenyl groups and two phenyl groups attached to an ethylenediamine backbone, making it a versatile building block in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N’-diphenyl- typically involves the reaction of 4-methoxybenzaldehyde with aniline to form the corresponding Schiff base, which is then reduced to the diamine using a reducing agent such as sodium borohydride. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N’-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the diamine to form secondary or tertiary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include various substituted derivatives of the original diamine, such as nitro, halogenated, or alkylated compounds. These derivatives can have different properties and applications in synthetic chemistry .
Scientific Research Applications
1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N’-diphenyl- has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N’-diphenyl- involves its ability to form stable complexes with metal ions, which can then participate in catalytic cycles. The compound’s chiral nature allows it to induce stereoselectivity in reactions, making it valuable in asymmetric synthesis. Molecular targets include various enzymes and receptors that interact with the diamine or its derivatives .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-hydroxyphenyl)ethylenediamine: Another chiral diamine used in similar applications but with different substituents on the aromatic rings.
1,2-Bis(4-nitrophenyl)ethylenediamine: A derivative with nitro groups, offering different reactivity and properties.
1,2-Diphenylethylenediamine: A simpler analog without methoxy groups, used in various synthetic applications.
Uniqueness
1,2-Ethanediamine, 1,2-bis(4-methoxyphenyl)-N,N’-diphenyl- is unique due to its specific combination of methoxy and phenyl groups, which provide distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and synthetic applications, where other diamines may not perform as well .
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)-N,N'-diphenylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-31-25-17-13-21(14-18-25)27(29-23-9-5-3-6-10-23)28(30-24-11-7-4-8-12-24)22-15-19-26(32-2)20-16-22/h3-20,27-30H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPUGNMFPTVVIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)NC3=CC=CC=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505134 | |
Record name | 1,2-Bis(4-methoxyphenyl)-N~1~,N~2~-diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83871-65-2 | |
Record name | 1,2-Bis(4-methoxyphenyl)-N~1~,N~2~-diphenylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30505134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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